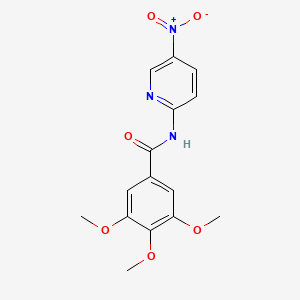

3,4,5-trimethoxy-N-(5-nitropyridin-2-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-trimethoxy-N-(5-nitropyridin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O6/c1-22-11-6-9(7-12(23-2)14(11)24-3)15(19)17-13-5-4-10(8-16-13)18(20)21/h4-8H,1-3H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWTZGVQGXDCNEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The 3,4,5-Trimethoxybenzamide Pharmacophore: A Cornerstone for Colchicine-Site Tubulin Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Microtubules, the dynamic polymers of α- and β-tubulin heterodimers, are a clinically validated and highly successful target for anticancer drug development.[1] Their crucial role in forming the mitotic spindle makes them indispensable for cell division; thus, agents that disrupt microtubule dynamics can selectively arrest the proliferation of rapidly dividing cancer cells.[2] Among the various binding sites on tubulin, the colchicine site has emerged as a particularly attractive target for the development of small molecule inhibitors.[3][4] These inhibitors are less susceptible to certain multidrug resistance mechanisms that affect taxanes and vinca alkaloids.[5] A recurring and essential structural motif found in a vast number of potent colchicine-binding site inhibitors (CBSIs) is the 3,4,5-trimethoxyphenyl (TMP) moiety.[5][6] This guide provides a detailed exploration of the 3,4,5-trimethoxybenzamide scaffold, a key pharmacophore that leverages the TMP moiety to effectively inhibit tubulin polymerization. We will dissect the structural basis of its interaction, delineate structure-activity relationships, and provide detailed protocols for its experimental validation.

The Tubulin Colchicine-Binding Site: A Vulnerable Interface

The colchicine-binding site is a complex pocket located at the interface between the α- and β-tubulin subunits of the heterodimer.[7] Ligand binding in this pocket sterically hinders the curved-to-straight conformational change that tubulin must undergo to be incorporated into a growing microtubule.[8] This disruption of microtubule dynamics leads to the disassembly of the mitotic spindle, arresting cells in the G2/M phase of the cell cycle and ultimately triggering apoptosis.[9][10]

The pocket itself is largely hydrophobic and is shaped by residues from both tubulin subunits, including loop T7 and helices H7 and H8 of β-tubulin and loop T5 of α-tubulin.[7][11] The 3,4,5-trimethoxyphenyl group (referred to as the A-ring in colchicine analogues) is a privileged fragment that establishes critical interactions within this pocket, making it a foundational element for high-affinity ligands.[5][7]

Caption: Binding of the 3,4,5-trimethoxybenzamide pharmacophore to the colchicine site.

The 3,4,5-Trimethoxybenzamide Pharmacophore: Key Features

The 3,4,5-trimethoxybenzamide scaffold can be deconstructed into three key components that dictate its biological activity:

-

The 3,4,5-Trimethoxyphenyl (TMP) Ring: This is the primary recognition element. The methoxy groups at positions 3 and 5 are crucial for forming hydrogen bonds and van der Waals interactions deep within the colchicine pocket. The 4-methoxy group often extends towards the solvent-exposed region. This precise arrangement is a common feature in numerous potent CBSIs, including Combretastatin A-4 (CA-4).[10][12]

-

The Amide Linker: The central benzamide core provides a rigid and planar linker that correctly orients the A and B rings. The nitrogen and carbonyl groups can participate in hydrogen bonding with residues in the binding site, further stabilizing the complex.

-

The Second Phenyl Ring (B-Ring): The second phenyl ring explores a different region of the binding site. Substitutions on this ring are critical for modulating the compound's potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have shown that the nature, size, and position of substituents on this ring can dramatically influence antiproliferative activity.[13][14]

Structure-Activity Relationship (SAR) and Biological Activity

Numerous studies have synthesized and evaluated derivatives of the 3,4,5-trimethoxybenzamide scaffold, providing a rich dataset for understanding SAR. The goal is often to enhance antiproliferative activity against various cancer cell lines while minimizing toxicity to normal cells.

| Compound Class/Derivative | Cancer Cell Line(s) | IC50 (µM) | Key SAR Insight | Reference |

| Benzofuran-based 6g | MDA-MB-231, HCT-116 | 3.01, 5.20 | The benzofuran B-ring system shows significant cytotoxicity and selectivity over non-tumoral cells. | [9] |

| Quinolinone Sulfonamide D13 | HeLa | 1.34 | The N-(4-methoxybenzyl) group on the sulfonamide scaffold enhances inhibitory effect. | [12] |

| 2-amino-3,4,5-trimethoxybenzophenone 17 | Various | 0.007 - 0.016 | An amino group at the C2 position of the TMP ring and C3' of the B-ring maximizes activity. | [13] |

| Thiazole[3,2-b][1][15][16]triazole 7w | SGC-7901 | 0.21 | The heterocyclic thiazolo-triazole core serves as an effective B-ring system. | [17] |

| 5-amino-1,2,4-triazole IIa | - | 9.4 (Tubulin IC50) | The 5-amino-1,2,4-triazole scaffold shows potent tubulin polymerization inhibitory activity. | [18] |

This table presents a selection of data to illustrate SAR trends. IC50 values represent the concentration for 50% inhibition of cell growth or tubulin polymerization.

Experimental Validation: Protocols & Methodologies

Validating a compound as a true tubulin polymerization inhibitor requires a multi-faceted approach, starting from direct biochemical assays and moving towards cell-based and structural methods.

In Vitro Tubulin Polymerization Assay

This is the foundational experiment to confirm the direct interaction of a compound with tubulin. The assay measures the change in light absorbance or fluorescence as tubulin monomers polymerize into microtubules.[16][19] An inhibitor will suppress this increase.

This protocol is adapted from standard procedures used in the field.[15][16]

Objective: To quantify the inhibitory effect of a 3,4,5-trimethoxybenzamide derivative on the polymerization of purified tubulin in vitro.

Materials:

-

Lyophilized tubulin protein (>97% pure)

-

Test compound (e.g., a 3,4,5-trimethoxybenzamide derivative)

-

Positive Control: Colchicine or Combretastatin A-4 (CA-4)

-

Negative Control: Paclitaxel (a polymerization promoter)

-

Vehicle: DMSO (anhydrous)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP solution (10 mM stock in GTB)

-

Glycerol

-

Ice-cold 96-well clear bottom plates

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation (on ice):

-

Reconstitute lyophilized tubulin in ice-cold GTB to a stock concentration of 10 mg/mL. Keep on ice at all times.

-

Prepare a 10X stock of the test compound and controls in DMSO, then dilute to a final 10X working stock in GTB. The final DMSO concentration in the assay should be ≤1% to prevent solvent effects.[15]

-

Prepare the final tubulin reaction mixture by diluting the tubulin stock to 3 mg/mL in GTB and adding GTP to a final concentration of 1 mM and glycerol to 10% v/v.[16] This mixture should be prepared fresh and kept on ice.

-

-

Assay Setup:

-

Pre-warm the microplate reader to 37°C. It is critical that the plate is transferred to a pre-warmed reader to efficiently initiate polymerization.[16]

-

On ice, add 10 µL of the 10X compound/control/vehicle working stocks to the appropriate wells of the 96-well plate.

-

To initiate the reaction, add 90 µL of the final tubulin reaction mixture to each well. Pipette gently to mix without introducing bubbles. Using a multichannel pipette is recommended for consistency.[16]

-

-

Data Acquisition:

-

Immediately place the plate into the 37°C microplate reader.

-

Measure the absorbance at 340 nm every minute for 60 minutes.[15]

-

-

Data Analysis:

-

Plot absorbance (OD 340 nm) versus time for each concentration.

-

The resulting curve typically shows three phases: nucleation, growth, and a steady-state plateau.[16]

-

Determine the maximum velocity (Vmax) of polymerization and the final polymer mass (plateau absorbance).

-

Calculate the IC50 value, which is the concentration of the compound that inhibits the rate of tubulin polymerization by 50% compared to the vehicle control.

-

Caption: Workflow for a turbidity-based tubulin polymerization assay.

Cell-Based Assays

-

Antiproliferative Assays (e.g., MTT): These assays measure the metabolic activity of cells and serve as a proxy for cell viability. They are used to determine the IC50 value of a compound against various cancer cell lines.[20]

-

Cell Cycle Analysis: Flow cytometry with a DNA-staining dye (like propidium iodide) is used to quantify the percentage of cells in each phase of the cell cycle. Treatment with a tubulin inhibitor is expected to cause a significant accumulation of cells in the G2/M phase.[9][20]

-

Immunofluorescence Microscopy: This technique allows for the direct visualization of the microtubule network within cells. Cells treated with a 3,4,5-trimethoxybenzamide derivative should show a disrupted, disorganized microtubule cytoskeleton compared to the well-defined filamentous network in control cells.[17]

Structural and Computational Methods

-

X-Ray Crystallography: Solving the crystal structure of a tubulin-inhibitor complex provides the ultimate proof of direct binding and reveals the precise atomic interactions between the ligand and the colchicine-binding site.[6][11][21] This information is invaluable for understanding the basis of potency and for guiding the rational design of next-generation inhibitors.[22]

-

Molecular Docking: Computational docking simulations are used to predict the binding pose of a ligand within the known structure of the tubulin colchicine site (e.g., PDB ID: 4O2B).[23][24] These models help rationalize SAR data and prioritize the synthesis of new analogues with potentially improved binding affinity.[3]

Conclusion and Future Perspectives

The 3,4,5-trimethoxybenzamide scaffold is a robust and highly validated pharmacophore for targeting the colchicine-binding site of tubulin. Its modular nature allows for extensive chemical modification to optimize potency, selectivity, and drug-like properties. The in-depth understanding of its binding mode, supported by extensive SAR studies, biochemical assays, and structural biology, provides a solid foundation for drug development professionals.

Future efforts will likely focus on designing derivatives that can overcome mechanisms of drug resistance, such as those involving P-glycoprotein efflux pumps or the expression of specific tubulin isotypes.[6] The integration of computational modeling with synthetic chemistry and rigorous biological evaluation will continue to be the driving force in the discovery of novel, potent, and clinically viable anticancer agents based on this privileged scaffold.

References

- Benchchem. (n.d.). Application Notes and Protocols for Tubulin Polymerization Assay with Millepachine.

- Benchchem. (n.d.). Refining experimental protocols for Tubulin polymerization-IN-34.

-

Zhang, Y., et al. (2020). Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic Chemistry. Retrieved from [Link]

- Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit.

- Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P.

-

BioKB. (n.d.). Structure-based approaches for the design of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-benzo[d][1][9][15]triazoles as tubulin polymerization inhibitors. Retrieved from

-

Taylor, E. I., et al. (2016). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. PMC. Retrieved from [Link]

-

Li, L., et al. (2020). Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities. PMC. Retrieved from [Link]

-

Wang, Y., et al. (2022). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery of 6-aryl-2-(3,4,5-trimethoxyphenyl)thiazole[3,2-b][1][15][16]triazoles as potent tubulin polymerization inhibitors. Retrieved from [Link]

-

Chen, C. H., et al. (2011). 2-amino-3,4,5-trimethoxybenzophenones as potent tubulin polymerization inhibitors. ChemMedChem. Retrieved from [Link]

- Benchchem. (n.d.). Application Notes and Protocols: 2,4,5-Trimethoxybenzaldehyde in the Synthesis of Anticancer Agents.

-

Wang, Y., et al. (2023). Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structures of the tubulin-TUB075 and TUB015 complexes. Retrieved from [Link]

-

Zhao, P., et al. (2021). Synthesis, biological evaluation, and structure-activity relationships of new tubulin polymerization inhibitors based on 5-amino-1,2,4-triazole scaffold. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

- Benchchem. (n.d.). A Comparative Guide to the Structure-Activity Relationship of Tubulin Polymerization Inhibitors.

-

Al-Amiery, A. A., et al. (2022). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. MDPI. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor. Retrieved from [Link]

-

Shchohlova, D. V., et al. (2022). Computational-Based Discovery of the Anti-Cancer Activities of Pyrrole-Based Compounds Targeting the Colchicine-Binding Site of Tubulin. PMC. Retrieved from [Link]

-

Chen, J., et al. (2018). Recent advances in trimethoxyphenyl (TMP) based tubulin inhibitors targeting the colchicine binding site. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Prota, A. E., et al. (2014). A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs. Proceedings of the National Academy of Sciences. Retrieved from [Link]

-

NCBI. (n.d.). In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening. Retrieved from [Link]

-

Romagnoli, R., et al. (2014). Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. PMC. Retrieved from [Link]

-

Yu, Y., & Chen, Q. (2019). Crystal structure of tubulin in complex with inhibitor D64. RCSB PDB. Retrieved from [Link]

-

Ferreira, R. S., et al. (2023). Computational Approaches to the Rational Design of Tubulin-Targeting Agents. MDPI. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Recent advances in trimethoxyphenyl (TMP) based tubulin inhibitors targeting the colchicine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. 2-amino-3,4,5-trimethoxybenzophenones as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. cytoskeleton.com [cytoskeleton.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, biological evaluation, and structure-activity relationships of new tubulin polymerization inhibitors based on 5-amino-1,2,4-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. maxanim.com [maxanim.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. rcsb.org [rcsb.org]

- 22. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Computational-Based Discovery of the Anti-Cancer Activities of Pyrrole-Based Compounds Targeting the Colchicine-Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 24. In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Structure-Activity Relationship of Trimethoxybenzamides

Abstract

The trimethoxybenzamide moiety is a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse range of therapeutic agents. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of trimethoxybenzamides, with a primary focus on their applications as potent anticancer agents and as selective dopamine D2 receptor antagonists. We will explore the intricate interplay between molecular architecture and biological activity, delving into the causal relationships that govern the efficacy of these compounds. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for the rational design of next-generation trimethoxybenzamide-based therapeutics.

Introduction: The Significance of the Trimethoxybenzoyl Moiety

The 3,4,5-trimethoxybenzoyl group is a key structural motif found in a variety of naturally occurring and synthetic bioactive molecules. Its presence often confers favorable pharmacokinetic and pharmacodynamic properties, including enhanced metabolic stability and potent interactions with specific biological targets. The three methoxy groups contribute to the molecule's electronic and steric properties, influencing its ability to form crucial hydrogen bonds and hydrophobic interactions within protein binding pockets. This guide will dissect the SAR of trimethoxybenzamides in two primary therapeutic domains: oncology and neuropharmacology.

Trimethoxybenzamides as Anticancer Agents: Targeting Cellular Proliferation

The trimethoxybenzamide scaffold has emerged as a promising framework for the development of novel anticancer therapeutics. These compounds exert their effects through various mechanisms, most notably through the inhibition of tubulin polymerization and the modulation of critical signaling pathways such as the Hedgehog pathway.

Structure-Activity Relationship of Antitubulin Trimethoxybenzamides

A significant class of trimethoxybenzamide-based anticancer agents functions by disrupting microtubule dynamics, which are essential for cell division. These compounds often bind to the colchicine site on β-tubulin, preventing its polymerization into microtubules and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

The general structure for this class of compounds can be represented as follows:

Caption: Core structure and key modification points for antitubulin trimethoxybenzamides.

Key SAR Insights:

-

Trimethoxybenzoyl Group (Ring A): The 3,4,5-trimethoxyphenyl moiety is crucial for high antiproliferative activity. This arrangement appears to be optimal for fitting into the colchicine binding pocket of tubulin. Modifications to the number or position of the methoxy groups generally lead to a decrease in potency.

-

Amide Linker: The benzamide linker plays a critical role in orienting the A and B rings correctly within the binding site. Isosteric replacement of the amide with other linkers can be tolerated, but often with a change in activity.

-

Substituent Group (Ring B/Heterocycle): The nature of the substituent attached to the amide nitrogen is a key determinant of potency and selectivity.

-

Aromatic and Heterocyclic Rings: The introduction of various aromatic and heterocyclic systems at this position has proven to be a successful strategy. For instance, benzimidazole and indole moieties have been shown to yield potent compounds.[1][2]

-

Substitution on Ring B: Electron-donating groups on the C-2 phenyl ring of benzimidazole derivatives have been shown to increase anticancer activity.[1]

-

Positional Importance: In a series of 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]thiophenes, the position of a methoxy group on the benzo[b]thiophene ring was critical, with substitution at the C-4 or C-7 position enhancing activity, while C-5 and C-6 substitution was detrimental.[3][4]

-

Table 1: Anticancer Activity of Representative Trimethoxybenzamide Analogs

| Compound ID | Substituent Group (Ring B/Heterocycle) | Cancer Cell Line | IC50 (µM) | Reference |

| 5o | N-(2,4-Dimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide | A549 (Lung) | 0.15 ± 0.01 | [1] |

| 9 | N-phenyl triazinone | HepG2 (Liver) | 1.38 | [5] |

| 10 | N-pyridoyl triazinone | HepG2 (Liver) | 2.52 | [5] |

| 11 | N-phenylthiazolyl triazinone | HepG2 (Liver) | 3.21 | [5] |

| 7a | N-methyl-2-amino-indole | MCF-7 (Breast) | 0.045 | [2] |

| 11a | N-benzoyl-2-amino-indole | MCF-7 (Breast) | 0.035 | [2] |

Trimethoxybenzamides as Hedgehog Pathway Inhibitors

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in several cancers.[6][7] Small molecule inhibitors of the Hh pathway, particularly those targeting the Smoothened (Smo) receptor, have shown therapeutic promise.[8][9] Methoxybenzamide derivatives have been identified as potent Hh pathway inhibitors.[6][10][11]

Caption: Simplified Hedgehog signaling pathway and the point of intervention for trimethoxybenzamide inhibitors.

Key SAR Insights:

-

2-Methoxybenzamide Scaffold: This core structure has been identified as advantageous for Hh pathway inhibition.[6][10]

-

Substituent Effects: The nature and position of substituents on the benzamide and the N-aryl ring significantly influence inhibitory potency. Compound 21 from a series of 2-methoxybenzamide derivatives showed potent Hh pathway inhibition with a nanomolar IC50 value.[6] This compound was also effective against a drug-resistant cell line.[10]

Trimethoxybenzamides as Dopamine D2 Receptor Antagonists: Modulating Neurotransmission

Trimethoxybenzamides have a long history in neuropharmacology, with many compounds acting as potent and selective antagonists of the dopamine D2 receptor. These agents are clinically used as antipsychotics for the treatment of schizophrenia and other psychotic disorders. Their mechanism of action involves blocking dopamine signaling in the brain.

Structure-Activity Relationship of D2 Antagonistic Trimethoxybenzamides

The SAR of these compounds has been extensively studied to optimize their affinity for the D2 receptor and to minimize off-target effects.

Sources

- 1. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. WO2019239202A1 - Novel & improved synthesis of antipsychotic drug - Google Patents [patents.google.com]

- 4. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A quantitative structure-activity relationship for some dopamine D2 antagonists of benzamide type - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number for 3,4,5-trimethoxy-N-(5-nitropyridin-2-yl)benzamide

An In-depth Technical Guide to 3,4,5-trimethoxy-N-(5-nitropyridin-2-yl)benzamide

Abstract

This technical guide provides a comprehensive overview of the novel chemical entity 3,4,5-trimethoxy-N-(5-nitropyridin-2-yl)benzamide. As this compound is not widely documented in public chemical databases and lacks an assigned CAS number, this document outlines a robust, proposed synthetic pathway based on established chemical principles. It further details predictive physicochemical properties, comprehensive characterization methodologies, and explores potential biological activities by drawing parallels with structurally related pharmacophores. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in the exploration of new chemical entities leveraging the benzamide and nitropyridine scaffolds.

Introduction: A Novel Scaffold of Interest

The compound 3,4,5-trimethoxy-N-(5-nitropyridin-2-yl)benzamide represents an intriguing conjunction of two pharmacologically significant moieties: a substituted benzamide and a nitropyridine ring. Benzamide derivatives are a cornerstone in medicinal chemistry, with a wide spectrum of documented pharmacological activities including antimicrobial, analgesic, anti-inflammatory, and anticancer effects.[1][2] The amide linkage provides a stable, neutral, and hydrogen-bond-capable scaffold.[3]

Simultaneously, the nitropyridine moiety is a versatile precursor in the synthesis of bioactive molecules and is known to be present in compounds with antitumor, antiviral, and antimicrobial properties.[4][5] The electron-withdrawing nature of the nitro group makes the pyridine ring susceptible to nucleophilic attack and can be a critical element for biological activity or a handle for further chemical modification.[4] The combination of these two scaffolds in a single molecule makes 3,4,5-trimethoxy-N-(5-nitropyridin-2-yl)benzamide a compelling candidate for biological screening and drug discovery programs.

Proposed Synthetic Pathway

The most direct and efficient synthesis of the target compound is achieved via a nucleophilic acyl substitution. This well-established reaction involves the acylation of the primary amine of 2-amino-5-nitropyridine with the highly reactive 3,4,5-trimethoxybenzoyl chloride. This method is widely used for the formation of amide bonds due to its reliability and typically high yields.[6][7]

The reaction proceeds by the attack of the nucleophilic amino group of 2-amino-5-nitropyridine on the electrophilic carbonyl carbon of 3,4,5-trimethoxybenzoyl chloride. An organic base, such as triethylamine, is typically added to scavenge the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.[6]

Caption: Proposed synthetic workflow for 3,4,5-trimethoxy-N-(5-nitropyridin-2-yl)benzamide.

Experimental Protocols

Synthesis of 3,4,5-trimethoxy-N-(5-nitropyridin-2-yl)benzamide

This protocol is based on standard procedures for the synthesis of N-substituted benzamides.[6][7]

Materials:

-

2-Amino-5-nitropyridine (1.0 eq)

-

3,4,5-Trimethoxybenzoyl chloride (1.05 eq)[8]

-

Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-amino-5-nitropyridine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

-

Cool the stirred solution to 0°C using an ice-water bath.

-

Dissolve 3,4,5-trimethoxybenzoyl chloride (1.05 eq) in a separate flask with anhydrous DCM.

-

Add the 3,4,5-trimethoxybenzoyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield the pure product.

Characterization

To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended:

-

¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups, such as the amide C=O and N-H stretches, and the nitro group (N-O) stretches.

-

Melting Point Analysis: To determine the melting point range as an indicator of purity.

Predicted Physicochemical & Spectroscopic Properties

The following properties for 3,4,5-trimethoxy-N-(5-nitropyridin-2-yl)benzamide are predicted based on its structure and data from analogous compounds.[9][10]

| Property | Predicted Value |

| Chemical Formula | C₁₅H₁₅N₃O₆ |

| Molecular Weight | 333.30 g/mol |

| Appearance | Off-white to yellow crystalline solid |

| Melting Point | 180-200 °C (estimated range) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water. |

| ¹H NMR (predicted) | δ (ppm): ~9.0 (s, 1H, pyridine H6), ~8.4 (d, 1H, pyridine H4), ~8.2 (d, 1H, pyridine H3), ~7.2 (s, 2H, benzamide Ar-H), ~3.9 (s, 9H, -OCH₃), ~10.5 (s, 1H, -NH) |

| ¹³C NMR (predicted) | δ (ppm): ~165 (C=O), ~158-160 (pyridine C-NO₂/C-NH), ~153 (benzamide C-OCH₃), ~141 (benzamide C-ipso), ~130-140 (pyridine C-H), ~125 (benzamide C-ipso), ~105 (benzamide C-H), ~56 (-OCH₃) |

| FT-IR (predicted) | ν (cm⁻¹): ~3300 (N-H stretch), ~1680 (C=O amide I), ~1580 (N-H bend, amide II), ~1520 & ~1340 (N-O asymmetric/symmetric stretch of NO₂) |

Potential Biological Activity and Therapeutic Applications

While no direct biological data exists for 3,4,5-trimethoxy-N-(5-nitropyridin-2-yl)benzamide, its structural components suggest significant potential in several therapeutic areas.

-

Anticancer Activity: The nitropyridine scaffold is a key feature in various compounds investigated for their anticancer properties.[11][12] These compounds can act through mechanisms such as the inhibition of protein kinases, which are crucial for cell signaling and proliferation. The trimethoxybenzene ring is also a known feature in potent tubulin polymerization inhibitors. Therefore, the target molecule could potentially act as a dual inhibitor or possess unique cytotoxic activity against cancer cell lines.

-

Antimicrobial Activity: Nitropyridine derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens.[4][11] The proposed mechanism often involves the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.[12] This makes the title compound a candidate for screening in antimicrobial assays.

Caption: Hypothetical mechanism: Inhibition of a kinase signaling pathway by the title compound.

Conclusion

3,4,5-trimethoxy-N-(5-nitropyridin-2-yl)benzamide is a novel compound with significant potential for drug discovery, merited by the combination of the versatile benzamide and bioactive nitropyridine scaffolds. This guide provides a foundational framework for its synthesis, characterization, and exploration of its biological activities. The proposed synthetic route is robust and relies on well-understood chemical transformations. Further investigation into this and structurally related molecules is warranted to unlock their full therapeutic potential, particularly in the fields of oncology and infectious diseases.

References

-

Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel). [Link]

-

A. Mary, N., & C. J. A. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. International Journal of ChemTech Research. [Link]

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications. [Link]

-

ResearchGate. (n.d.). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate. [Link]

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Organic Syntheses Procedure. [Link]

-

Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. [Link]

-

Pharmaguideline. (n.d.). Benzamides: Sulpiride. Pharmaguideline. [Link]

-

Cheméo. (n.d.). Chemical Properties of 3,4,5-Trimethoxybenzoyl chloride (CAS 4521-61-3). Cheméo. [Link]

-

Grokipedia. (n.d.). Benzamide. Grokipedia. [Link]

-

Hilaris. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Hilaris. [Link]

-

Semantic Scholar. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar. [Link]

-

Chen, T., et al. (2026). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry (Los Angeles). [Link]

- Google Patents. (n.d.). US9452980B2 - Substituted benzamides.

-

PubChem. (n.d.). Benzoyl chloride, 3,4,5-trimethoxy-. PubChem. [Link]

-

Kurfürst, A., & Kuthan, J. (n.d.). Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. Molecules. [Link]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. Benzamides: Sulpiride | Pharmaguideline [pharmaguideline.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3,4,5-Trimethoxybenzoyl chloride CAS#: 4521-61-3 [amp.chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Benzoyl chloride, 3,4,5-trimethoxy- | C10H11ClO4 | CID 78282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: High-Throughput Synthesis of Amino-Pyridine Benzamide Libraries

Executive Summary

The amino-pyridine benzamide motif is a privileged scaffold in medicinal chemistry, serving as the pharmacophore for Class I HDAC inhibitors (e.g., Entinostat/MS-275, Mocetinostat) and various kinase inhibitors (e.g., TYK2 inhibitors). However, the construction of combinatorial libraries containing this moiety is complicated by the electronic deactivation of the exocyclic amine in 2-aminopyridines. This application note details two validated protocols for overcoming this nucleophilicity deficit: (1) an in situ acid chloride activation method coupled with scavenger resin purification, and (2) a HATU-mediated high-concentration approach.

Scientific Background & Strategic Analysis

The Nucleophilicity Paradox

The synthesis of

Standard coupling reagents (EDC/NHS, DCC) often result in:

-

Low conversion: The activated ester hydrolyzes faster than the amine attacks.

-

Regio-scrambling: Attack by the ring nitrogen (forming the imino-pyridine) rather than the exocyclic amine, although this usually rearranges to the thermodynamic amide product under thermal conditions.

Strategic Solutions

To force this reaction to completion in a library format (96-well), we must utilize high-energy electrophiles or specific catalysts.

| Strategy | Activation Method | Pros | Cons |

| A (Primary) | Acid Chloride (Oxalyl Chloride) | Highest reactivity; quantitative conversion. | Not compatible with acid-labile groups (Boc, tBu). |

| B (Secondary) | HATU / HOAt | Mild conditions; compatible with protecting groups. | Expensive; requires difficult removal of urea byproducts. |

| C (Catalytic) | Phosphonium Salts (PyBOP) | Good for hindered substrates. | High toxicity of HMPA/phosphorous byproducts. |

Experimental Protocols

Protocol A: The "Scavenger-Assist" Acid Chloride Method (Recommended)

Best for: Rapid generation of libraries where starting materials lack acid-sensitive protecting groups. Throughput: 24–96 compounds/run.

Reagents:

-

Scaffold: Substituted Benzoic Acids (1.0 equiv)

-

Nucleophile: 2-Aminopyridine derivatives (1.2 equiv)

-

Activator: Oxalyl Chloride (2.0 equiv) + DMF (cat.)

-

Base: Pyridine or 2,6-Lutidine (3.0 equiv)

-

Scavenger Resin: Polymer-supported Trisamine (PS-Trisamine)

Step-by-Step Workflow:

-

Activation: In a 2-dram vial or 96-well glass block, dissolve the benzoic acid derivative (0.2 mmol) in anhydrous DCM (2 mL).

-

Chlorination: Add catalytic DMF (1 drop) followed by dropwise addition of Oxalyl Chloride (0.4 mmol).

-

Observation: Gas evolution (

, -

Incubation: Stir at RT for 1 hour. Remove volatiles under

stream or vacuum if the acid chloride is stable; otherwise, proceed directly.

-

-

Coupling: Re-dissolve the crude acid chloride in DCM (1 mL). Add a solution of the 2-aminopyridine (0.24 mmol) and Pyridine (0.6 mmol) in DCM (1 mL).

-

Note: Pyridine is preferred over TEA/DIPEA here to prevent acyl ammonium salt precipitation which can stall the kinetics.

-

-

Reaction: Shake/Stir at RT for 4–12 hours.

-

Purification (The "Scavenger" Step):

-

Add PS-Trisamine resin (3.0 equiv relative to excess acid chloride) to the reaction mixture.

-

Add PS-Isocyanate resin (2.0 equiv) to scavenge excess aminopyridine.

-

Shake for 4 hours.

-

-

Isolation: Filter the resin.[1] Rinse with DCM. Concentrate the filtrate.

-

Result: The filtrate contains the pure amide. The resins retain the unreacted amine and the hydrolyzed acid.

-

Protocol B: HATU-Mediated Coupling (For Sensitive Substrates)

Best for: Substrates containing Boc/Fmoc groups or chiral centers prone to racemization.

Reagents:

-

Coupling Agent: HATU (1.5 equiv)

-

Additive: HOAt (1.5 equiv) - Critical for 2-aminopyridines to enhance kinetics.

-

Base: DIPEA (3.0 equiv)

-

Solvent: DMF (Concentration is key: maintain >0.2 M).

Step-by-Step Workflow:

-

Pre-activation: Dissolve the benzoic acid (0.1 mmol) in DMF (0.5 mL). Add HATU (0.15 mmol), HOAt (0.15 mmol), and DIPEA (0.3 mmol). Stir for 5 minutes.

-

Visual Check: Solution typically turns yellow/orange.

-

-

Addition: Add the 2-aminopyridine (0.12 mmol).

-

Heating: Unlike standard amides, 2-aminopyridines often require thermal energy. Heat to 50°C for 16 hours.

-

Workup:

-

Dilute with EtOAc.

-

Wash with sat.

(x2), Water (x1), Brine (x1). -

Note: If conducting in 96-well format, use a Phase Separator filter plate to avoid manual extraction.

-

Visualizing the Decision Process

The following diagram illustrates the logical flow for selecting the correct synthetic route based on substrate properties.

Caption: Decision matrix for selecting between Acid Chloride (Red path) and HATU (Blue path) methodologies based on substrate stability.

Case Study: Synthesis of Entinostat (MS-275) Analogs

To validate Protocol A, we synthesized a focused library of Entinostat analogs. Entinostat features a 2-aminopyridine "cap" linked to a phenyl-carbamate core.

Target Structure:

Experimental Data (Protocol A):

| Entry | Benzoic Acid Substituent (R) | Aminopyridine Variant | Yield (%) | Purity (LCMS) |

| 1 | 4-(aminomethyl)benzoic acid | 3-aminopyridine | 88% | 98% |

| 2 | 4-fluoro-benzoic acid | 2-aminopyridine | 82% | 96% |

| 3 | Terephthalic acid mono-methyl ester | 2-amino-5-chloropyridine | 76% | 94% |

| 4 | 3-nitrobenzoic acid | 2-amino-3-picoline | 65%* | 91% |

*Note: Entry 4 showed lower yield due to steric hindrance at the ortho-position of the pyridine. Heating to 40°C improved yield to 78%.

Quality Control & Troubleshooting

LC-MS Monitoring

-

Mass Ion: Watch for the

peak. -

Common Artifacts:

- (Sodium adduct).

-

Mass + 18 (Hydrolysis of acid chloride back to acid).

-

Mass + 42 (Acetylation if EtOAc is used with amines for prolonged periods).

Troubleshooting Guide

-

Problem: Low conversion with 2-aminopyridine.

-

Fix: Switch from HATU to the Acid Chloride method. If already using Acid Chloride, ensure the acid chloride formation is complete by quenching an aliquot with MeOH and checking for the Methyl Ester by LCMS.

-

-

Problem: Precipitation during reaction.

-

Fix: The pyridinium salt is precipitating. Add dry THF or dilute the reaction. Do not use TEA; use Pyridine as the base/solvent co-mixture.

-

References

-

Vertex AI Search. (2025). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation. National Institutes of Health (NIH). [Link]

-

Royal Society of Chemistry. (2022). A 'click' chemistry approach to novel entinostat (MS-275) based class I histone deacetylase proteolysis targeting chimeras. RSC Medicinal Chemistry. [Link]

-

MDPI. (2019). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. Molecules. [Link]

-

Fisher Scientific. (2025). Amide Synthesis Protocols and Reagent Guides. Fisher Scientific UK. [Link][1]

Sources

Application Notes & Protocols: A Guide to the Effective Acylation of Electron-Deficient Aminopyridines

Abstract: The N-acylation of aminopyridines is a cornerstone reaction in the synthesis of pharmaceuticals, agrochemicals, and functional materials. However, when the pyridine ring is substituted with electron-withdrawing groups, the nucleophilicity of the exocyclic amino group is significantly attenuated, rendering standard acylation protocols sluggish and low-yielding. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of advanced reagents and field-proven protocols designed to overcome the challenges associated with the acylation of these weakly nucleophilic substrates. We will delve into the mechanistic rationale behind reagent selection, from classic catalytic approaches to modern, high-potency coupling agents, ensuring a blend of theoretical understanding and practical application.

The Challenge: Reduced Nucleophilicity in Aminopyridines

The core difficulty in acylating electron-deficient aminopyridines stems from the electronic properties of the pyridine ring itself. The nitrogen heteroatom is inherently electron-withdrawing, reducing the electron density on the ring carbons. When additional electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or halo (-Cl, -F) are present, the exocyclic amino group's lone pair of electrons is further delocalized into the aromatic system. This electronic "pull" drastically lowers the amine's basicity and, more importantly, its nucleophilicity, making it a poor reactant for standard amide bond formation.

Consequently, conventional methods, such as reacting the aminopyridine directly with a carboxylic acid or a simple acyl chloride without activation, often fail or provide negligible yields.[1] Success requires either enhancing the electrophilicity of the acylating agent or employing a catalyst to facilitate the nucleophilic attack.

Strategic Approaches and Reagent Classes

Overcoming the low reactivity of electron-deficient aminopyridines necessitates a strategic selection of reagents. The primary strategies involve activating the carboxylic acid component or utilizing a highly reactive acyl donor, often in conjunction with a powerful catalyst.

Acyl Halides and Anhydrides: The Role of Nucleophilic Catalysis

Acid chlorides and anhydrides are common, highly reactive acylating agents.[2][3][4] However, even their heightened electrophilicity may not be sufficient for a direct, high-yield reaction with a poorly nucleophilic amine. The key to success with these reagents is the use of a nucleophilic catalyst, with 4-(Dimethylamino)pyridine (DMAP) being the preeminent choice.[5][6]

Mechanism of DMAP Catalysis: DMAP functions by intercepting the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium salt.[7] This intermediate is significantly more electrophilic than the parent anhydride. The weakly nucleophilic aminopyridine can then attack this activated intermediate to form the desired amide, regenerating the DMAP catalyst in the process.[6][7] The use of DMAP or its more potent analogs, like 4-pyrrolidinopyridine (PPY), can accelerate acylation rates by several orders of magnitude.[7][8]

Caption: Catalytic cycle of DMAP in acylation.

Peptide Coupling Reagents: Activating Carboxylic Acids

For acylations involving a carboxylic acid directly, a coupling reagent is essential to convert the hydroxyl group of the acid into a better leaving group.[9] While dozens of such reagents exist, certain classes are particularly well-suited for challenging substrates.

-

Carbodiimides (EDC, DCC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate carboxylic acids to form a reactive O-acylisourea intermediate.[10] For weakly nucleophilic amines, this reaction is often sluggish and requires additives. A highly effective combination for electron-deficient amines is the use of EDC and DMAP, often with a catalytic amount of 1-Hydroxybenzotriazole (HOBt).[11] In this system, the O-acylisourea is converted to a more reactive HOBt ester, and DMAP further forms the highly reactive acyliminium ion, which is then attacked by the amine.[11]

-

Uronium/Aminium and Phosphonium Salts (HATU, HBTU, PyBOP): These reagents are among the most powerful for amide bond formation.[12][13] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are based on the highly reactive HOAt (1-Hydroxy-7-azabenzotriazole) active ester. They generate activated esters that react rapidly and efficiently even with poor nucleophiles, often giving superior results where other methods fail.

Acyl Fluorides: A Highly Potent Strategy

An alternative and robust strategy involves the in situ formation of acyl fluorides from carboxylic acids. Acyl fluorides are more reactive than acyl chlorides but are often less prone to side reactions. Reagents such as BTFFH (N,N,N',N'-Bis(tetramethylene)-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) in the presence of a fluoride source, or dedicated fluorinating agents, can be used. This method, often requiring elevated temperatures, has proven highly effective for coupling both sterically hindered and electron-deficient substrates where standard room-temperature protocols are insufficient.[1][14][15][16]

Comparative Overview of Reagent Systems

The choice of reagent is critical and depends on the specific substrates, functional group tolerance, and desired reaction conditions.

| Reagent System | Activating Agent / Catalyst | Typical Conditions | Advantages | Disadvantages |

| Acid Anhydride | DMAP (catalytic) | 0 °C to RT, CH₂Cl₂ or Pyridine | Cost-effective, simple workup for volatile anhydrides.[17][18] | Limited to available anhydrides; can require excess reagent. |

| EDC / Additive | EDC, DMAP (1 equiv), HOBt (cat.) | RT, CH₂Cl₂, DIPEA | Good for direct use of carboxylic acids; water-soluble byproducts.[11] | Can be sluggish; requires careful stoichiometry. |

| Uronium Salt | HATU, HBTU | RT, DMF or CH₂Cl₂, DIPEA | Very high reactivity, fast reaction times, high yields.[12] | Expensive; stoichiometric byproducts can complicate purification. |

| Acyl Fluoride | BTFFH / Fluoride Source | 80 °C, CH₂Cl₂, DIPEA (sealed vial) | Excellent for sterically hindered and very electron-deficient amines.[14][15] | Requires elevated temperatures; potential pressure buildup. |

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: DMAP-Catalyzed Acylation using Acetic Anhydride

This protocol is suitable for the straightforward acetylation of a moderately electron-deficient aminopyridine.

-

Materials:

-

Electron-deficient aminopyridine (1.0 equiv)

-

Acetic Anhydride (Ac₂O) (1.5 equiv)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

-

Dry Pyridine or Dichloromethane (CH₂Cl₂) as solvent

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the aminopyridine (1.0 equiv) and DMAP (0.1 equiv). Dissolve the solids in dry pyridine or CH₂Cl₂ (approx. 0.2 M concentration).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride (1.5 equiv) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

-

Work-up: Once the starting material is consumed, quench the reaction by the slow addition of water or saturated NaHCO₃ solution. Dilute with EtOAc and transfer to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated NaHCO₃ (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the pure N-acetylated aminopyridine.[17]

-

Protocol B: EDC/DMAP/HOBt Coupling for Weakly Nucleophilic Amines

This protocol is adapted from a method demonstrated to be effective for amide bond formation with unreactive amines.[11]

-

Materials:

-

Carboxylic Acid (1.0 equiv)

-

Electron-deficient aminopyridine (1.0 equiv)

-

EDC·HCl (1.0 equiv)

-

DMAP (1.0 equiv)

-

HOBt (0.1 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Dry Dichloromethane (CH₂Cl₂)

-

1 M HCl (aq)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

Reaction Setup: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv), EDC·HCl (1.0 equiv), DMAP (1.0 equiv), HOBt (0.1 equiv), and the electron-deficient aminopyridine (1.0 equiv) in dry CH₂Cl₂.

-

Base Addition: Add DIPEA (2.0 equiv) to the mixture.

-

Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor for completion by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with CH₂Cl₂ and water.

-

Extraction: Transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purification: Purify the resulting crude amide by flash chromatography.

-

Protocol C: Acylation via in situ Acyl Fluoride Formation

This protocol is designed for particularly challenging couplings involving highly electron-deficient or sterically hindered amines, based on the work by Ulven and coworkers.[1][14]

-

Materials:

-

Carboxylic Acid (1.3 equiv)

-

BTFFH (1.5 equiv)

-

Electron-deficient aminopyridine (1.0 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (4.5 equiv)

-

Dry Dichloromethane (CH₂Cl₂)

-

Microwave vial or other sealable pressure tube

-

Ethyl Acetate (EtOAc)

-

Water

-

-

Procedure:

-

Acid Activation: In a dry microwave vial under argon, add the carboxylic acid (1.3 equiv) and BTFFH (1.5 equiv). Add dry CH₂Cl₂ (approx. 2 mL/mmol of amine).

-

Base Addition: Add DIPEA (4.5 equiv) and stir the mixture under argon for 30 minutes at room temperature. This pre-activation step is crucial for forming the acyl fluoride.

-

Amine Addition: Add the electron-deficient aminopyridine (1.0 equiv) to the vial.

-

Reaction: Seal the vial tightly. (CAUTION: Heating a sealed vial containing a volatile solvent like CH₂Cl₂ will generate significant pressure. Use appropriate glassware and a blast shield.) Heat the reaction in an oil bath at 80 °C overnight (approx. 12 hours).

-

Work-up: Cool the reaction mixture to room temperature. Carefully open the vial. Dilute the mixture with water and extract with EtOAc (3x).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to yield the desired amide.

-

Caption: Decision workflow for selecting an acylation method.

References

-

Pandey, S. K., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 24(2), 655-658. [Link]

-

Hassner, A., Krepski, L. R., & Alexanian, V. (1978). Aminopyridines as acylation catalysts for tertiary alcohols. Tetrahedron, 34(14), 2069-2076. [Link]

-

Tomalia, D. A., & Dewald, J. R. (1983). Synthesis of new dialkylaminopyridine acylation catalysts and their attachment to insoluble polymer supports. Journal of Organic Chemistry, 48(19), 3372-3377. [Link]

-

Li, B., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 15(1), 1-20. [Link]

-

HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. HepatoChem Website. [Link]

-

Due-Hansen, M. E., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. The Royal Society of Chemistry. [Link]

-

Namba, K., et al. (2009). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. Organic Letters, 11(23), 5462-5465. [Link]

-

University of Copenhagen Research Portal. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

-

Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

-

Namba, K., et al. (2009). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. ACS Publications. [Link]

-

Kappe, C. O. (2000). N-Acylation in combinatorial chemistry. Arkat USA. [Link]

-

Vedejs, E., & Diver, S. T. (2007). Development of More Potent 4-Dimethylaminopyridine Analogues. Organic Letters, 9(1), 125-128. [Link]

-

Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark. [Link]

-

Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation? Reddit. [Link]

-

Organic Chemistry Portal. 4-Dimethylaminopyridine (DMAP). . [Link]

-

De Vleeschouwer, F. (2011). Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. Ghent University. [Link]

-

Kurbatov, S. V., et al. (2026). Acylation of Aminopyridines and Related Compounds with Endic Anhydride. ResearchGate. [Link]

-

Reddy, R. P., & Davies, H. M. L. (2011). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 13(12), 3174-3177. [Link]

-

GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. [Link]

- Google Patents. (2006). Process for preparing 4-aminopyridines using pyridine betaine.

-

Organic Chemistry Explained. (2021). Acylation of Amines, Part 1: with Acyl Halides. YouTube. [Link]

-

Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

-

ResearchGate. (2015). 4-Dimethylamino-pyridine(DMAP). ResearchGate. [Link]

-

Powers, D. C., et al. (2022). N-Amino Pyridinium Salts in Organic Synthesis. Accounts of Chemical Research, 55(15), 2096-2109. [Link]

-

chemrevise. (2021). Acyl Chlorides and Acid Anhydrides. chemrevise.org. [Link]

-

Reddit r/OrganicChemistry. (2024). Acid chloride reaction with amine. Reddit. [Link]

-

Comins, D. L., et al. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Molecules, 27(6), 1833. [Link]

-

MDPI. (2024). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. MDPI. [Link]

-

Coles, S. J., et al. (2025). Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers? Crystal Growth & Design. [Link]

-

Hong, S., et al. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. Angewandte Chemie International Edition, 58(43), 15335-15339. [Link]

-

JACS Au. (2021). Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis. ACS Publications. [Link]

-

ResearchGate. (2018). N-Acylation Reactions of Amines. ResearchGate. [Link]

-

Comins, D. L., et al. (2025). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. ResearchGate. [Link]

-

Wang, Y., et al. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. Organic & Biomolecular Chemistry, 17(43), 9473-9477. [Link]

-

Organic Chemistry Explained. (2021). Acylation of Amines, Part 2: Other Electrophiles. YouTube. [Link]

-

ResearchGate. (2022). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. ResearchGate. [Link]

-

Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. [Link]

-

Fu, G. C. (2003). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 103(8), 3245-3261. [Link]

-

Indian Academy of Sciences. (2009). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 121(6), 947-951. [Link]

-

Chemistry Steps. (2020). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. [Link]

-

MDPI. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. [Link]

Sources

- 1. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]

- 2. m.youtube.com [m.youtube.com]

- 3. chemrevise.org [chemrevise.org]

- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 5. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. hepatochem.com [hepatochem.com]

- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bachem.com [bachem.com]

- 13. arkat-usa.org [arkat-usa.org]

- 14. rsc.org [rsc.org]

- 15. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 16. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility Issues with 3,4,5-trimethoxy-N-(5-nitropyridin-2-yl)benzamide

Welcome to the technical support center for 3,4,5-trimethoxy-N-(5-nitropyridin-2-yl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to address common and complex solubility challenges encountered during experimentation with this compound. Our approach is rooted in providing not just solutions, but also the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: I'm observing very low solubility of 3,4,5-trimethoxy-N-(5-nitropyridin-2-yl)benzamide in aqueous buffers. Is this expected, and what are the primary contributing factors?

A1: Yes, low aqueous solubility is anticipated for this molecule. The chemical structure of 3,4,5-trimethoxy-N-(5-nitropyridin-2-yl)benzamide contains several features that contribute to its poor water solubility. The presence of multiple aromatic rings and methoxy groups creates a significantly nonpolar character. While the nitro group and amide linkage offer some polarity, they are insufficient to overcome the hydrophobicity of the overall structure.

The key contributing factors are:

-

Molecular Structure: The molecule is a complex N-arylbenzamide derivative with a significant hydrophobic surface area.[1]

-

Nitro Group: While electron-withdrawing, the nitro group on the pyridine ring can decrease the basicity of the pyridine nitrogen, potentially reducing its ability to be protonated and form soluble salts in acidic conditions.[2][3]

-

Crystalline Structure: Highly ordered crystalline structures (polymorphs) can have high lattice energy, making it difficult for solvent molecules to break the crystal lattice and solvate the individual molecules.

Q2: What is a good starting point for selecting an organic solvent to dissolve this compound for my experiments?

A2: Based on the structural features, polar aprotic solvents are generally a good starting point. The 3,4,5-trimethoxybenzoyl moiety is soluble in solvents like dichloromethane and ether.[4] For N-arylbenzamide derivatives, solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used in synthesis and purification.[1]

For analytical purposes, such as preparing stock solutions for biological assays, solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often effective.[5] It is crucial to start with small-scale solubility tests to determine the most suitable solvent and the approximate solubility at your desired concentration.

Troubleshooting Guide

Issue 1: My compound is not dissolving sufficiently in common organic solvents like methanol or ethanol.

Root Cause Analysis:

While methanol and ethanol are polar, their protic nature and hydrogen bonding capabilities may not be optimal for disrupting the intermolecular forces within the crystal lattice of a complex, nonpolar molecule. The bulky trimethoxybenzoyl and nitropyridinyl groups can sterically hinder effective solvation by these smaller alcohols.

Solutions & Protocols:

-

Protocol 1.1: Systematic Solvent Screening

-

Weigh out a small, precise amount of the compound (e.g., 1 mg) into several vials.

-

Add a measured volume (e.g., 100 µL) of a range of solvents with varying polarities (see table below).

-

Vortex each vial for 1-2 minutes and visually inspect for dissolution.

-

If not fully dissolved, incrementally add more solvent until dissolution is achieved or the desired concentration is reached.

-

-

Data Presentation: Recommended Solvents for Initial Screening

| Solvent Class | Recommended Solvents | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN) | Good for dissolving a wide range of organic molecules, including those with both polar and nonpolar functionalities. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Often effective for N-arylbenzamide derivatives.[1] |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Can solvate the hydrophobic regions of the molecule effectively. |

-

Visualization: Solvent Selection Workflow

Caption: A logical workflow for systematic solvent screening.

Issue 2: My compound precipitates out of solution when I dilute my DMSO stock with aqueous buffer for a biological assay.

Root Cause Analysis:

This is a common issue for poorly water-soluble compounds and is due to a phenomenon known as "antisolvent precipitation." DMSO is a water-miscible organic solvent that can dissolve many hydrophobic compounds. However, when the DMSO stock is diluted into an aqueous buffer, the overall polarity of the solvent system increases dramatically. The compound, being poorly soluble in water, is forced out of solution and precipitates.

Solutions & Protocols:

-

Protocol 2.1: Optimization of Final DMSO Concentration

-

Determine the maximum tolerable DMSO concentration for your specific assay (typically ≤ 1%, often as low as 0.1%).

-

Prepare serial dilutions of your compound in pure DMSO.

-

Add a small volume of each DMSO dilution to your aqueous buffer to achieve the target final compound concentration while staying below the maximum allowable DMSO concentration.

-

Visually inspect for precipitation immediately and after a relevant incubation period.

-

-

Protocol 2.2: Use of Co-solvents and Excipients Co-solvents and excipients can help to increase the aqueous solubility of a compound.[6]

-

Co-solvents: Prepare your stock solution in a mixture of DMSO and another less polar, water-miscible solvent like ethanol or polyethylene glycol (PEG). This can sometimes create a more stable solution upon aqueous dilution.

-

Surfactants: Incorporate a small amount of a non-ionic surfactant, such as Tween® 80 or Cremophor® EL, into your aqueous buffer. These surfactants can form micelles that encapsulate the hydrophobic compound, keeping it in solution.

-

Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their apparent water solubility.

-

-

Visualization: Strategies to Prevent Precipitation

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. svedbergopen.com [svedbergopen.com]

- 4. CAS 4521-61-3: 3,4,5-Trimethoxybenzoyl chloride [cymitquimica.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Metabolic Stability of Pyridine-Based Tubulin Inhibitors: A Technical Guide

Executive Summary

The clinical translation of tubulin inhibitors targeting the colchicine-binding site (CBS) has historically been impeded by poor physicochemical properties. The natural product prototype, Combretastatin A-4 (CA-4) , exhibits potent cytotoxicity but suffers from rapid metabolic inactivation via cis-trans isomerization and low aqueous solubility.

This guide analyzes the "Phenyl-Pyridyl Switch" —a medicinal chemistry strategy where a pyridine ring replaces the benzene moiety (typically the B-ring or the ethylene bridge). This isosteric replacement significantly enhances metabolic stability and solubility without compromising binding affinity. We provide a comparative analysis of these pharmacophores, supported by experimental protocols for assessing microsomal stability.

Part 1: The Metabolic Challenge of CA-4 Scaffolds

To understand the value of pyridine analogs, one must first quantify the failure modes of the parent scaffold, CA-4.

The Instability Triad

CA-4 undergoes rapid clearance due to three specific metabolic liabilities:

-

Geometric Isomerization: The cis-stilbene double bond is thermodynamically unstable. In vivo, it rapidly isomerizes to the trans-isomer, which has a 100-fold lower affinity for tubulin.

-

O-Demethylation: The electron-rich 3,4,5-trimethoxyphenyl (TMP) ring is a "metabolic soft spot," highly susceptible to CYP450-mediated O-demethylation (primarily CYP1A2 and CYP3A4).

-

Lipophilicity-Driven Clearance: The high LogP (~3.2) of the stilbene scaffold drives non-specific binding and rapid hepatic clearance.

The Pyridine Solution (The "Hardening" Strategy)

Incorporating a pyridine ring addresses these issues through electronic and structural modulation:

-

Isosteric Replacement: Pyridine is isosteric to benzene but electron-deficient. This reduces the electron density available for CYP450 oxidation.

-

Solubility: The pyridine nitrogen acts as a hydrogen bond acceptor, lowering LogP and improving aqueous solubility (often by >10-fold), which correlates with reduced intrinsic clearance (

). -

Conformational Locking: In fused systems (e.g., imidazo[1,2-a]pyridines), the nitrogen heterocycle locks the pharmacophore in the bioactive conformation, eliminating the risk of isomerization.

Part 2: Comparative Performance Analysis

The following data summarizes the metabolic performance of Pyridine-based inhibitors versus the CA-4 parent and standard phenyl analogs.

Table 1: Metabolic Stability Profile (Human Liver Microsomes)

Data represents mean values derived from structure-activity relationship (SAR) studies of diarylpyridine and imidazo-pyridine series.

| Compound Class | Structure Feature | Bioavailability ( | Primary Metabolite | ||

| Combretastatin A-4 | cis-Stilbene (Parent) | < 15 | > 100 (High) | < 10% | trans-Isomer, O-desmethyl |

| Phenyl-Analog | Phenstatin (Benzophenone) | 20-30 | 60-80 | ~15-20% | Hydroxylated phenyl |

| Pyridine-Linker | 3,5-Diarylpyridine | > 60 | < 20 (Low) | 35-50% | N-oxide (minor) |

| Fused-Pyridine | Imidazo[1,2-a]pyridine | > 120 | < 10 (Very Low) | > 60% | Stable |

Key Findings

-

Clearance Reduction: Replacing the B-ring benzene with pyridine reduces intrinsic clearance (

) by approximately 5-fold. -

Half-life Extension: Pyridine-bridged analogs demonstrate a half-life (

) exceeding 60 minutes in human liver microsomes (HLM), compared to <15 minutes for CA-4. -

Mechanism: The pyridine nitrogen reduces the lipophilicity (lowering

), which decreases affinity for CYP active sites responsible for aromatic hydroxylation.

Part 3: Mechanism of Action & Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of the unstable CA-4 scaffold versus the stabilized Pyridine analog.

Figure 1: Divergent metabolic pathways. CA-4 suffers from isomerization and rapid demethylation, whereas Pyridine analogs resist these routes, with N-oxidation being a slow, minor pathway.

Part 4: Experimental Protocol (Self-Validating System)

To objectively assess the stability of pyridine-based inhibitors, use this Microsomal Stability Assay . This protocol includes specific "Go/No-Go" validation checkpoints to ensure data integrity.

Reagents & Setup

-

Matrix: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

). -

Quenching Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide 100 ng/mL).

-

Test Compound: 1 µM final concentration (keeps reaction first-order).

Workflow Diagram

Figure 2: Step-by-step workflow for the HLM stability assay.[1][2][3]

Detailed Methodology

-

Preparation: Thaw HLM on ice. Dilute to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

-

Pre-Incubation: Aliquot 198 µL of microsomal suspension into 96-well plates. Add 2 µL of test compound (100 µM stock) to achieve 1 µM final. Incubate at 37°C for 5 min.

-

Initiation: Add 50 µL of pre-warmed NADPH regenerating system to initiate the reaction.

-

Control A (Negative): Incubate without NADPH to check for chemical instability (hydrolysis).

-

Control B (Positive): Run Verapamil (high clearance) and Warfarin (low clearance) in parallel.

-

-

Sampling: At time points

min, remove 50 µL aliquots. -

Quenching: Immediately dispense into 150 µL ice-cold ACN (containing Internal Standard). Vortex for 1 min.

-

Processing: Centrifuge at 4,000 rpm for 15 min (4°C). Inject supernatant into LC-MS/MS.[4]

Data Calculation

Calculate the in vitro intrinsic clearance (

Validation Criteria (Self-Check):

-

If

of Verapamil is not within 10–20 min, discard run (enzyme activity compromised). -

If % remaining of Test Compound at

(no NADPH) < 90%, the compound is chemically unstable (not metabolic).

References

-